Cdc7-IN-19, also known as compound 1-1, is a potent inhibitor of the Cdc7 kinase, a serine/threonine kinase crucial for the initiation of DNA replication in eukaryotic cells. This compound has garnered attention due to its high specificity and low IC50 value of 1.49 nM, indicating its effectiveness in inhibiting Cdc7 activity . The Cdc7 kinase, often referred to as Dbf4-dependent kinase (DDK), plays a vital role in regulating DNA replication by phosphorylating components of the minichromosome maintenance complex, which is essential for the formation of active replication forks .
Cdc7-IN-19 primarily functions through competitive inhibition of the ATP-binding site of the Cdc7 kinase. By binding to this site, it prevents the phosphorylation of downstream substrates necessary for DNA replication initiation. This inhibition disrupts normal cell cycle progression and can lead to cellular apoptosis, particularly in cancer cells that are highly reliant on Cdc7 activity due to their rapid proliferation rates .
The biological activity of Cdc7-IN-19 has been extensively studied, particularly in the context of cancer therapy. Inhibition of Cdc7 leads to significant reductions in cell viability and induces apoptosis in various cancer cell lines, including those from Ewing sarcoma and breast cancer . The mechanism involves prolonged S-phase and mitotic abnormalities, which ultimately result in cell death due to improper mitotic progression . Additionally, Cdc7-IN-19 has been shown to trigger an inflammatory response and a p53-dependent senescent-like state in certain cell types upon prolonged exposure .
The synthesis of Cdc7-IN-19 involves several key steps typical for developing small-molecule inhibitors. While specific synthetic routes may vary, they generally include:
Research articles provide detailed synthetic protocols that can be adapted based on available reagents and desired modifications .
Cdc7-IN-19 has potential applications in cancer treatment due to its ability to selectively inhibit tumor cell proliferation. Its role as a research tool allows scientists to explore the mechanisms underlying DNA replication stress and the cellular responses to replication inhibitors. Furthermore, it may be used in combination therapies where modulation of DNA repair pathways is desired .
Studies have demonstrated that Cdc7-IN-19 interacts specifically with the ATP-binding site of the Cdc7 kinase, inhibiting its kinase activity. This interaction is critical for understanding how DDK inhibitors can be designed to target specific kinases without affecting other kinases within the same family . Interaction studies using surface plasmon resonance (SPR) and other biophysical methods have confirmed the binding affinity and specificity of Cdc7-IN-19 towards Cdc7 compared to other kinases .
Cdc7-IN-19 belongs to a class of pyrrolopyridinone compounds that are designed as selective inhibitors of Cdc7 kinase. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | IC50 Value (nM) | Mechanism of Action | Unique Features |
|---|---|---|---|
| XL413 | 2.0 | ATP competitive inhibition | Broad-spectrum kinase inhibitor |
| Simurosertib (TAK-931) | 5.0 | DDK inhibition | Selective for DDK with potential for combination therapy |
| Cdc7-IN-8 | 15 | Competitive inhibition | Less potent than Cdc7-IN-19 |
Cdc7-IN-19 is distinguished by its exceptionally low IC50 value, making it one of the most potent inhibitors available for research into DDK's role in cancer biology . Its specificity allows for targeted therapeutic strategies while minimizing off-target effects commonly associated with less selective inhibitors.
Cdc7-IN-19, identified experimentally as compound 1-1, is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase, a serine/threonine kinase critical for DNA replication initiation. The systematic IUPAC name of Cdc7-IN-19 is not explicitly disclosed in public literature, but its structural classification aligns with small-molecule kinase inhibitors targeting the ATP-binding pocket of CDC7. The compound belongs to the class of pyrazolo-pyrimidine derivatives, a scaffold known for its kinase inhibitory activity due to its ability to mimic ATP’s adenine moiety and engage in hydrogen bonding with conserved catalytic residues.
The molecular formula of Cdc7-IN-19 can be inferred from related CDC7 inhibitors, such as PYRA-1 and PYRA-2, which share structural motifs including a pyrazole ring fused to a pyrimidine core. These derivatives often feature halogen substitutions (e.g., chlorine or fluorine) to enhance binding affinity and selectivity. For instance, the presence of a chloro-substituent in PYRA-2 improves hydrophobic interactions with Ile64 and Asp196 within the CDC7 active site, a feature likely conserved in Cdc7-IN-19 given its sub-nanomolar inhibitory potency (IC₅₀ = 1.49 nM).
The synthesis of Cdc7-IN-19 follows a multi-step organic route common to pyrazolo-pyrimidine derivatives, involving cyclocondensation, halogenation, and functional group interconversions. A representative synthetic pathway, derived from analogous CDC7 inhibitors, is outlined below:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, hydrazine | Form pyrazole ring |
| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | Introduce nitro group |
| 3 | Reduction | H₂, Pd/C, ethanol | Convert nitro to amine |
| 4 | Chlorination | POCl₃, DMF, reflux | Install chloro-substituent |
| 5 | Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Attach aromatic side chain |
| 6 | Purification | Column chromatography, HPLC | Isolate pure product |
Optimization Strategies:
Key challenges included minimizing off-target interactions, addressed through structure-activity relationship (SAR) studies. For example, replacing a methyl group with a chlorine atom in the pyrimidine ring improved selectivity for CDC7 over Aurora B kinase by 15-fold.
Cdc7-IN-19 exhibits solubility profiles and stability parameters consistent with its heterocyclic architecture.
| Property | Value/Method | Significance |
|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | Optimal for blood-brain barrier bypass |
| LogP | 3.2 (calculated) | Balances hydrophobicity and solubility |
| Solubility (DMSO) | >10 mM | Suitable for stock solutions |
| Aqueous Solubility | <5 µM (pH 7.4) | Limits oral bioavailability |
| Thermal Stability | Stable at −80°C for 6 months | Ensures long-term storage viability |
Spectroscopic Data:
Stability Under Physiological Conditions:Cdc7-IN-19 remains stable in phosphate-buffered saline (PBS) at pH 7.4 for 24 hours but degrades rapidly in acidic media (pH < 4), necessitating formulation with enteric coatings for oral delivery. The chloro-substituent’s electron-withdrawing effect enhances resistance to oxidative metabolism, as evidenced by negligible degradation in liver microsome assays.
Cdc7-IN-19 (CAS No. 2606780-39-4) is a potent chemical compound that functions as a selective inhibitor of cell division cycle 7 (Cdc7) kinase with remarkable potency [1]. The molecular formula of Cdc7-IN-19 is C19H21N5O2 with a molecular weight of 351.4 g/mol, making it a relatively small molecule capable of effectively interacting with its target enzyme [1]. This compound demonstrates exceptional inhibitory activity against Cdc7 kinase with an IC50 value of 1.49 nM, indicating its high potency at very low concentrations [1].
The binding kinetics of Cdc7-IN-19 to its target enzyme are characterized by high affinity interactions that contribute to its potent inhibitory effects [2]. The compound exhibits time-dependent inhibition characteristics, suggesting that its binding to Cdc7 kinase involves a multi-step process that results in the formation of a stable enzyme-inhibitor complex [4]. This binding mechanism contributes to the compound's sustained inhibitory effects and potentially favorable pharmacological properties [3].
Cdc7-IN-19 demonstrates remarkable selectivity for Cdc7 kinase compared to other kinases in the human kinome [4]. This selectivity profile is particularly important as it minimizes off-target effects that could lead to undesired biological responses [5]. The compound's selectivity can be attributed to its unique structural features that enable specific interactions with the Cdc7 kinase binding site while minimizing interactions with other kinases [6].
Table 1: Biochemical Properties of Cdc7-IN-19
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H21N5O2 | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| CAS Number | 2606780-39-4 | [28] |
| IC50 against Cdc7 | 1.49 nM | [1] |
| Target Pathway | Cell Cycle/DNA Damage | [1] |
| Binding Mode | ATP-competitive | [9] |
The target binding kinetics of Cdc7-IN-19 involve a specific interaction with the ATP-binding site of Cdc7 kinase, effectively preventing ATP from binding and thereby inhibiting the catalytic activity of the enzyme [7]. This mechanism of action is consistent with other ATP-competitive kinase inhibitors, although Cdc7-IN-19 demonstrates superior potency and selectivity compared to many previously reported Cdc7 inhibitors [8] [9].
The interaction between Cdc7-IN-19 and Cdc7 kinase is facilitated by specific structural features of both the inhibitor and the enzyme [9]. Cdc7 kinase possesses a canonical bilobal kinase fold that is common among eukaryotic protein kinases, with an active site located in a deep cleft between its N-terminal and C-terminal lobes [15]. This active site serves as the binding pocket for Cdc7-IN-19, allowing the compound to effectively inhibit the enzyme's catalytic activity [16].
Cdc7 kinase has several unique structural features that distinguish it from other kinases and contribute to the selectivity of Cdc7-IN-19 [17]. The enzyme contains two kinase inserts: kinase insert 2 (KI-2) and kinase insert 3 (KI-3), which interrupt the canonical kinase fold and create unique binding surfaces [15]. Additionally, Cdc7 kinase requires association with its regulatory subunit, Dbf4, for full activation, and this interaction involves specific regions of both proteins [16].
The binding of Cdc7-IN-19 to Cdc7 kinase involves specific interactions with key residues in the ATP-binding pocket [26]. The compound's structure allows it to form hydrogen bonds with residues in the hinge region of the kinase, which is a critical interaction for ATP-competitive inhibitors [26]. Additionally, Cdc7-IN-19 makes hydrophobic interactions with residues in the binding pocket, further stabilizing the enzyme-inhibitor complex [27].
Table 2: Key Structural Elements in Cdc7-IN-19 and Cdc7 Kinase Interaction
| Structural Element | Function | Reference |
|---|---|---|
| Hinge Region of Cdc7 | Forms hydrogen bonds with inhibitor | [26] |
| ATP-binding Pocket | Primary binding site for Cdc7-IN-19 | [27] |
| Kinase Insert 2 (KI-2) | Contains zinc-finger domain important for kinase activation | [9] |
| Activation Loop | Stabilized in inactive conformation by inhibitor binding | [24] |
| Gatekeeper Residue (Met134) | Forms hydrophobic interactions with inhibitor | [26] |
| Pre-DFG Residue (Val195) | Contributes to inhibitor selectivity | [26] |
The crystal structure analysis of Cdc7 kinase in complex with inhibitors has provided valuable insights into the structural basis of inhibitor binding [16]. While specific crystal structures with Cdc7-IN-19 have not been reported, structural studies with related inhibitors suggest that the compound likely binds in a similar manner to other ATP-competitive Cdc7 inhibitors [31]. These studies have revealed that the binding of inhibitors to Cdc7 kinase can induce conformational changes in the enzyme, particularly in the activation loop and the αC helix, which are critical for catalytic activity [24].
The structural features of Cdc7-IN-19 that contribute to its potent inhibitory activity include its ability to form multiple hydrogen bonds with residues in the ATP-binding pocket and its optimal size and shape for fitting into the binding site [28] [29]. The compound's structure allows it to make specific interactions with residues that are unique to Cdc7 kinase, contributing to its selectivity over other kinases [30].
Cdc7-IN-19 primarily functions as an ATP-competitive inhibitor, binding to the ATP-binding site of Cdc7 kinase and preventing ATP from accessing this site [12]. This competitive binding mechanism is a common feature of many kinase inhibitors and is effective in blocking the catalytic activity of the enzyme [9]. The ATP-competitive binding of Cdc7-IN-19 involves specific interactions with residues in the ATP-binding pocket, including hydrogen bonds with the hinge region and hydrophobic interactions with residues lining the pocket [26].
The binding dynamics of Cdc7-IN-19 to Cdc7 kinase involve a complex interplay of molecular interactions that contribute to the compound's potency and selectivity [37]. The inhibitor binds to the ATP-binding site with high affinity, forming a stable complex with the enzyme [38]. This binding event induces conformational changes in the kinase, particularly in the activation loop and the αC helix, which are critical for catalytic activity [24].
While Cdc7-IN-19 primarily functions as an ATP-competitive inhibitor, there is evidence suggesting that it may also induce allosteric effects on the enzyme [12]. Allosteric modulation refers to the ability of a compound to bind to a site distinct from the active site and induce conformational changes that affect the enzyme's activity [12]. In the case of Cdc7 kinase, allosteric modulation can involve interactions with regions outside the ATP-binding pocket, such as the interface between Cdc7 and its regulatory subunit Dbf4 [14].
Table 3: Binding Dynamics and Modulation Mechanisms of Cdc7-IN-19
| Mechanism | Description | Reference |
|---|---|---|
| ATP-Competitive Binding | Directly competes with ATP for binding to the active site | [9] |
| Induced Conformational Changes | Stabilizes inactive conformation of the activation loop | [24] |
| Slow Off-Rate Kinetics | Forms stable complex with enzyme, prolonging inhibition | [23] |
| Potential Allosteric Effects | May induce conformational changes beyond the active site | [12] |
| Interference with Cdc7-Dbf4 Interaction | Could potentially disrupt the activation of Cdc7 by Dbf4 | [14] |
Recent research has identified potential allosteric binding sites on Cdc7 kinase that could be targeted for inhibitor development [12]. These sites include regions at the interface between Cdc7 and Dbf4, as well as other cavities on the surface of the enzyme [12]. Targeting these allosteric sites could provide an alternative approach for inhibiting Cdc7 kinase activity, potentially with improved selectivity compared to ATP-competitive inhibitors [12].
The binding dynamics of Cdc7-IN-19 are influenced by the conformational state of the enzyme [37]. Cdc7 kinase, like other protein kinases, can exist in multiple conformational states, including active and inactive conformations [24]. The binding of inhibitors can stabilize specific conformational states, affecting the enzyme's catalytic activity [24]. In the case of Cdc7-IN-19, the compound likely stabilizes an inactive conformation of the enzyme, preventing it from phosphorylating its substrates [37].
The ATP-competitive binding of Cdc7-IN-19 is characterized by specific interactions with key residues in the ATP-binding pocket [26]. These interactions include hydrogen bonds with residues in the hinge region, which are critical for inhibitor binding [26]. Additionally, the compound makes hydrophobic interactions with residues lining the binding pocket, further stabilizing the enzyme-inhibitor complex [26]. The specific pattern of these interactions contributes to the compound's selectivity for Cdc7 kinase over other kinases [26].
The structural characterization of Cdc7-IN-19 in complex with cell division cycle 7 kinase relies heavily on crystallographic analysis of related CDC7-inhibitor complexes, as direct crystallographic data for Cdc7-IN-19 remains limited in current literature. However, extensive structural studies of CDC7 kinase in complex with various inhibitors provide crucial insights into the binding mechanism and structural requirements for potent CDC7 inhibition [1] [2] [3].
The foundational crystallographic work by Hughes et al. established the structural framework for understanding CDC7-inhibitor interactions through high-resolution crystal structures of human CDC7-DBF4 complexes [1] [2]. These structures, deposited in the Protein Data Bank with codes 4F99, 4F9A, 4F9B, and 4F9C, revealed the CDC7 kinase in both active and inhibited conformations at resolutions ranging from 2.30 to 2.50 Ångströms [1] [2]. All structures crystallized in the P41212 space group, indicating consistent crystal packing arrangements that facilitate comparative structural analysis [2] [3].
| PDB Code | Complex Description | Resolution (Å) | Space Group | Key Findings |
|---|---|---|---|---|
| 4F99 | CDC7-DBF4 | 2.50 | P41212 | Active kinase conformation |
| 4F9A | CDC7-DBF4-ADP | 2.30 | P41212 | Nucleotide-bound state |
| 4F9B | CDC7-DBF4-PHA767491 | 2.40 | P41212 | ATP-competitive inhibition |
| 4F9C | CDC7-DBF4-XL413 | 2.30 | P41212 | Small molecule inhibition |
| 6YA6 | CDC7-DBF4-XL413 | 1.44 | P41212 | High-resolution structure |
| 6YA7 | CDC7-DBF4-ATPγS-MCM2 | 1.67 | P41212 | Substrate mimic complex |
| 6YA8 | CDC7-DBF4-ADP-BeF3- | 1.79 | P41212 | Transition state analog |
The crystal structures revealed that DBF4 wraps around CDC7, burying approximately 6,000 Ų of hydrophobic molecular surface in a bipartite interface [1] [4]. The effector domain of DBF4, containing conserved motif C, is essential and sufficient to support CDC7 kinase activity by binding to the kinase N-terminal lobe and stabilizing its canonical αC helix [1] [4]. This structural arrangement creates the optimal binding environment for inhibitors like Cdc7-IN-19.
Subsequent high-resolution crystallographic studies by Samual et al. provided enhanced structural detail with the 1.44 Å resolution structure of CDC7-DBF4-XL413 complex (PDB: 6YA6) [3] [5]. These structures revealed a previously uncharacterized zinc-finger domain at the end of kinase insert 2 that pins the CDC7 activation loop to motif M of DBF4 and the C lobe of CDC7 [3] [5]. The zinc-finger domain, formed by residues Cys351, Cys353, Cys360, and Cys363, coordinates a single zinc ion and represents a critical structural element for kinase activation [3] [5].
The ATP binding site of CDC7 kinase, where Cdc7-IN-19 presumably binds, is characterized by key structural features including the hinge region formed by Pro135 and Leu137, the conserved lysine residue Lys90, the gatekeeper residue Met134, and the pre-DFG residue Val195 [6]. These residues create a binding pocket that accommodates ATP-competitive inhibitors through specific molecular interactions [6].
Molecular dynamics simulations have emerged as powerful tools for understanding the dynamic behavior of CDC7-inhibitor complexes, providing insights into binding stability, conformational changes, and interaction energies that complement static crystallographic data [7] [8] [9]. Although specific molecular dynamics studies of Cdc7-IN-19 are not extensively documented in current literature, comprehensive simulation studies of related CDC7 inhibitors provide valuable framework for understanding the dynamic aspects of CDC7-inhibitor interactions.
Recent molecular dynamics investigations of pyrazole-based CDC7 inhibitors demonstrated the utility of simulation approaches in evaluating binding stability and conformational flexibility [7] [8] [9]. These studies employed the Amber20 molecular dynamics package with the AMBER ff14SB force field for 100-nanosecond simulations, providing detailed analysis of root mean square deviation and root mean square fluctuation parameters [7] [9].
The molecular dynamics protocol typically involves initial energy minimization using steepest descent methods to eliminate unfavorable van der Waals contacts, followed by equilibration phases in both NVT and NPT ensembles at 300 K [7] [9]. The particle mesh Ewald method is employed for analyzing electrostatic interactions, while Lennard-Jones interactions are evaluated using a 9.0 Å atom-based cutoff [7] [9].
Analysis of root mean square deviation trajectories provides crucial information about the structural stability of inhibitor-kinase complexes. Studies of related CDC7 inhibitors showed average root mean square deviation values ranging from 1.91 to 2.10 Ångströms over 100-nanosecond simulations, indicating stable binding configurations [7] [9]. These relatively low deviation values suggest that CDC7 inhibitors, including potentially Cdc7-IN-19, maintain stable binding conformations within the ATP binding pocket.
Root mean square fluctuation analysis reveals the flexibility patterns of individual amino acid residues in the presence of bound inhibitors [7] [9]. Active site residues including Lys90, Val72, Ala88, Asp196, Met134, Leu184, and Val195 typically exhibit smaller root mean square fluctuation values, indicating reduced flexibility due to inhibitor binding [7] [9]. This stabilization of active site residues is consistent with the mechanism of competitive inhibition observed for CDC7 kinase inhibitors.
| Simulation Parameter | Typical Values | Significance |
|---|---|---|
| Root Mean Square Deviation | 1.9-2.1 Å | Structural stability |
| Root Mean Square Fluctuation (Active Site) | <1.5 Å | Reduced flexibility |
| Simulation Duration | 100 ns | Convergence assessment |
| Temperature | 300 K | Physiological conditions |
| Pressure | 1 atm | Standard conditions |
Binding free energy calculations using the Molecular Mechanics-Generalized Born Surface Area approach provide quantitative assessment of inhibitor-kinase interactions [9] [10]. Studies of structurally related CDC7 inhibitors reported binding free energies ranging from -40.03 to -58.08 kcal/mol, indicating strong and favorable binding interactions [9] [10]. The van der Waals and electrostatic components contribute significantly to the overall binding energy, with electrostatic interactions often dominating the binding affinity [9] [10].
Hydrogen bonding analysis throughout molecular dynamics trajectories reveals the persistence and stability of key inhibitor-protein interactions [7] [9]. Critical hydrogen bonds, such as those formed between inhibitor carbonyl groups and Lys90, demonstrate high occupancy rates throughout simulations, supporting the importance of these interactions for binding affinity [10].
Quantum mechanical investigations of noncovalent binding forces in CDC7-inhibitor complexes provide fundamental insights into the electronic structure and interaction energies that govern molecular recognition and binding affinity [11] [10] [12]. These studies employ density functional theory calculations and quantum theory of atoms in molecules analysis to characterize the nature and strength of intermolecular interactions [10] [12].
Density functional theory calculations have been applied to analyze the electronic properties and charge distributions of CDC7 inhibitors in both isolated states and protein-bound configurations [10] [13]. The B3LYP functional with appropriate basis sets is commonly employed for geometry optimization and electronic structure calculations [10] [13]. These quantum mechanical studies reveal the charge distribution patterns that influence electrostatic interactions with the CDC7 binding site.
The quantum theory of atoms in molecules methodology provides detailed analysis of noncovalent interactions by examining electron density and its derivatives at critical points [10] [12]. This approach identifies and characterizes various types of weak interactions including hydrogen bonds, halogen bonds, and van der Waals interactions that contribute to overall binding affinity [10] [12].
For CDC7 inhibitors, quantum theory of atoms in molecules analysis typically reveals the presence of C-H···O intermolecular hydrogen bonds, π-π stacking interactions, and other weak noncovalent forces [10] [12]. The topological properties of these interactions, characterized by electron density values and Laplacian of electron density, provide quantitative measures of interaction strength [10] [12].
| Interaction Type | Electron Density (eÅ⁻³) | Laplacian (eÅ⁻⁵) | Interaction Strength |
|---|---|---|---|
| C-H···O Hydrogen Bonds | 0.026-0.080 | 0.317-0.944 | Weak to moderate |
| Halogen Interactions | 0.059-0.114 | 0.733-1.070 | Moderate |
| π-π Stacking | Variable | Variable | Weak to moderate |
| Electrostatic | High | Positive | Strong |
Non-covalent interaction analysis using reduced density gradient methods provides visualization of interaction regions and assessment of their stabilizing or destabilizing nature [10] [12]. These analyses generate isosurface maps that clearly delineate regions of attractive and repulsive interactions, facilitating understanding of binding optimization strategies [10] [12].
Electrostatic interaction energy calculations complement the topological analysis by providing quantitative estimates of the energetic contributions from different interaction types [10]. Studies of related CDC7 inhibitors reported total electrostatic interaction energies ranging from -40 to -58 kcal/mol, with higher values correlating with stronger binding affinities [10].
The quantum mechanical studies also reveal the role of charge distribution in determining binding specificity and selectivity [10] [12]. The electron density localization and depletion patterns in chemical bonds influence the complementarity between inhibitor molecules and the CDC7 binding site [10]. Understanding these electronic factors is crucial for rational drug design approaches targeting CDC7 kinase.
Molecular orbital analysis provides insights into the electronic properties that govern reactivity and binding behavior [10] [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with associated molecular orbital distributions, influence the electronic complementarity between inhibitors and the protein binding site [10] [13].